1-(3-(4-Bromophenyl)propyl)pyrrolidine

Descripción general

Descripción

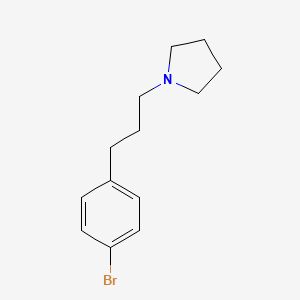

“1-(3-(4-Bromophenyl)propyl)pyrrolidine” is a chemical compound with the empirical formula C10H13BrClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies. One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for “1-(3-(4-Bromophenyl)propyl)pyrrolidine” is not specified in the available literature.Molecular Structure Analysis

The molecular structure of “1-(3-(4-Bromophenyl)propyl)pyrrolidine” is characterized by a pyrrolidine ring attached to a propyl chain, which is further connected to a bromophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-(4-Bromophenyl)propyl)pyrrolidine” are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo functionalization reactions .Physical And Chemical Properties Analysis

The molecular formula of “1-(3-(4-Bromophenyl)propyl)pyrrolidine” is C13H18BrN, with an average mass of 268.193 Da and a monoisotopic mass of 267.062256 Da .Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It’s used to construct complex molecules due to its reactivity and ability to introduce a pyrrolidine ring into a variety of chemical structures. The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, making it a valuable component in synthetic chemistry .

Pharmaceutical Research

In pharmaceutical research, “1-(3-(4-Bromophenyl)propyl)pyrrolidine” is utilized as an intermediate in the synthesis of various drugs. Its bromophenyl group can undergo further reactions to create active pharmaceutical ingredients (APIs) with potential therapeutic effects .

Agrochemical Development

As an intermediate in agrochemical production, this compound contributes to the synthesis of pesticides and herbicides. Its structural flexibility allows for the creation of compounds that can interact with specific biological targets in pests and weeds, aiding in crop protection .

Dyestuff Production

The bromophenyl group in “1-(3-(4-Bromophenyl)propyl)pyrrolidine” is reactive towards coupling reactions, which is a fundamental step in creating dyestuffs. These dyes are used in various industries, including textiles and inks .

Anticancer Research

Pyrrolidine derivatives have shown promise in anticancer research. For instance, pyrrolidine thiosemicarbazone hybrids have been synthesized and evaluated for their anticancer potential against various cancer cell lines, including lung, ovarian, and colon cancers .

Catalysis

The pyrrolidine moiety can act as a ligand in catalysis, forming complexes with metals such as nickel, palladium, and copper. These complexes can be used as catalysts in various chemical reactions, including those that are important in industrial processes .

Direcciones Futuras

While specific future directions for “1-(3-(4-Bromophenyl)propyl)pyrrolidine” are not mentioned in the available literature, pyrrolidine derivatives are of great interest in drug discovery due to their wide range of pharmacological activities . They can serve as valuable scaffolds for the design of new compounds with different biological profiles .

Propiedades

IUPAC Name |

1-[3-(4-bromophenyl)propyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-13-7-5-12(6-8-13)4-3-11-15-9-1-2-10-15/h5-8H,1-4,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXLRBFSAZIKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647595 | |

| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Bromophenyl)propyl)pyrrolidine | |

CAS RN |

4897-54-5 | |

| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(4-Bromophenyl)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)